

Preparing Timapiprant Sodium Stock Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: *Timapiprant sodium*

Cat. No.: *B1683164*

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Introduction

Timapiprant sodium, also known as OC000459 sodium, is a potent and selective antagonist of the D prostanoid receptor 2 (DP2), also referred to as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] By blocking this receptor, Timapiprant inhibits the effects of prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[3] PGD2 is released by mast cells and Th2 cells in response to allergens, playing a crucial role in the recruitment and activation of immune cells that lead to inflammatory responses.[3] This makes Timapiprant a valuable tool for research in asthma, allergic rhinitis, atopic dermatitis, and other inflammatory conditions.[3][4][5] This document provides detailed protocols for the preparation of **Timapiprant sodium** stock solutions for experimental use.

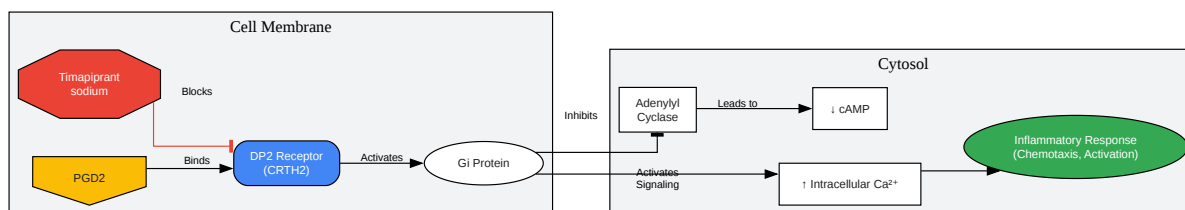
Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Timapiprant sodium** is essential for accurate stock solution preparation and experimental design.

| Property | Value | Reference |
|-------------------|--|-----------|
| Synonyms | OC000459 sodium | [1] |
| CAS Number | 950688-14-9 | [1] |
| Molecular Formula | C ₂₁ H ₁₆ FN ₂ NaO ₂ | [1] |
| Molecular Weight | 370.35 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 100 mg/mL (270.01 mM) | [6] |

Mechanism of Action and Signaling Pathway

Timapiprant sodium selectively antagonizes the DP2 receptor, which is coupled to a Gi protein.[7] Activation of the DP2 receptor by its ligand, PGD₂, leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium mobilization.[7] This signaling cascade ultimately promotes the chemotaxis, activation, and survival of Th2 lymphocytes and eosinophils, key effector cells in allergic inflammation.[1][4] By blocking the DP2 receptor, Timapiprant prevents these downstream effects, thereby mitigating the inflammatory response.[3]



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Figure 1: Timapiprant sodium signaling pathway.

Experimental Protocols

Materials

- **Timapiprant sodium** (powder form)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is suitable for most in vitro applications.

- Calculate the required mass:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 370.35 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 3.7035 \text{ mg}$
- Weigh the **Timapiprant sodium**:
 - Carefully weigh out approximately 3.7 mg of **Timapiprant sodium** powder and place it in a sterile microcentrifuge tube. Record the exact weight.
- Add DMSO:

- Add the calculated volume of DMSO to the tube. For example, if you weighed exactly 3.7035 mg, add 1 mL of DMSO.
- Dissolve the compound:
 - Vortex the tube vigorously until the powder is completely dissolved.
 - If precipitation occurs, gentle warming in a 37°C water bath and/or sonication can be used to aid dissolution.[\[1\]](#)
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[\[1\]](#) It is recommended to store under nitrogen and away from moisture.[\[1\]](#)

Protocol 2: Preparation of a Working Solution for In Vivo Studies

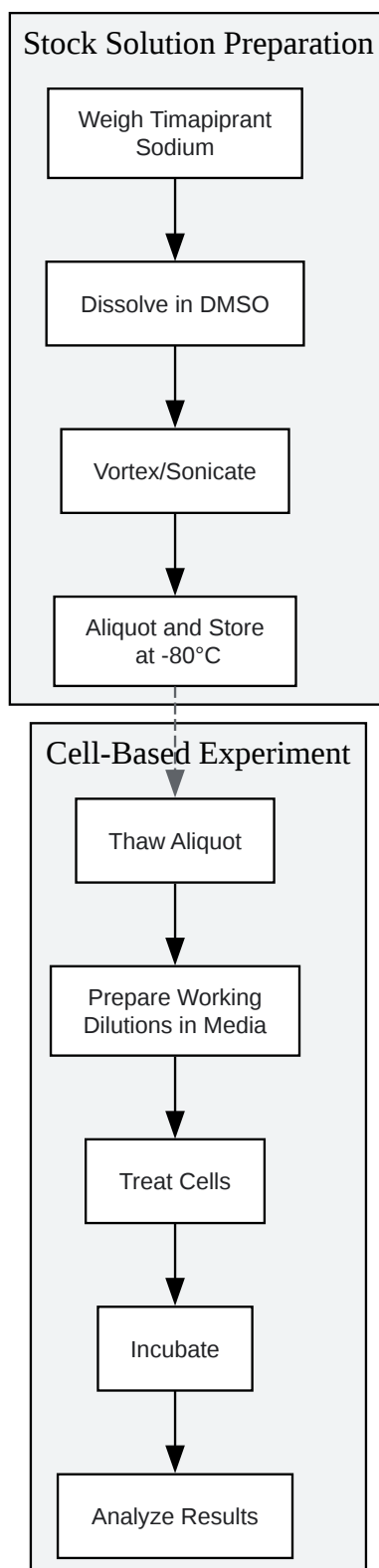
This protocol provides a formulation suitable for administration by gavage in animal models.[\[1\]](#)

- Prepare a 20.8 mg/mL DMSO stock solution:
 - Dissolve 20.8 mg of **Timapiprant sodium** in 1 mL of DMSO.
- Prepare the vehicle:
 - The vehicle consists of 40% PEG300, 5% Tween-80, and 45% Saline.
- Prepare the final working solution (e.g., 1 mL):
 - To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
 - Add 50 µL of Tween-80 and mix again.

- Finally, add 450 μ L of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[\[1\]](#)

Experimental Workflow

The following diagram illustrates a general workflow for the preparation and use of a **Timapiprant sodium** stock solution in a cell-based assay.



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Figure 2: Experimental workflow for **Timapiprant sodium**.

Quantitative Data Summary

The following table summarizes key quantitative data from various in vitro and in vivo studies.

| Parameter | Species/Cell Type | Value | Experiment Type | Reference |
|--|-----------------------|---------------------|----------------------------|-----------|
| Ki (human recombinant DP2) | Human | 13 nM | Radioligand Binding Assay | [1] |
| Ki (rat recombinant DP2) | Rat | 3 nM | Radioligand Binding Assay | [1] |
| Ki (human native DP2) | Human | 4 nM | Radioligand Binding Assay | [1] |
| IC ₅₀ (Chemotaxis) | Human Th2 lymphocytes | 0.028 µM | Chemotaxis Assay | [1] |
| IC ₅₀ (Cytokine Production) | Human Th2 lymphocytes | 0.019 µM | Cytokine Production Assay | [1] |
| IC ₅₀ (Anti-apoptotic effect) | Human Th2 cells | 0.035 µM | Apoptosis Assay | [1] |
| ED ₅₀ (Blood eosinophilia) | Rat | 0.04 mg/kg (gavage) | In Vivo Eosinophilia Model | [1] |
| ED ₅₀ (Airway eosinophilia) | Guinea Pig | 0.01 mg/kg (gavage) | In Vivo Eosinophilia Model | [1] |

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